![molecular formula C14H15N5O2S B5504542 N,5,7-trimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5504542.png)
N,5,7-trimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of N,5,7-trimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives involves several steps, starting from basic sulfonamides or sulfinyl compounds. The process may include reactions with chloromethyl benzimidazole or benzooxazole to obtain various substituted derivatives. These steps are critical in modifying the chemical and physical properties of the final product for specific applications, including antimicrobial activity (Abdel-Motaal & Raslan, 2014).
Scientific Research Applications
Insecticidal Agents
A study by Soliman et al. (2020) explored the synthesis and insecticidal properties of sulfonamide-bearing thiazole derivatives, including triazolo[1,5-a]pyrimidines, against the cotton leafworm, Spodoptera littoralis. These compounds showed potent toxic effects, highlighting their potential as insecticidal agents (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Antimicrobial and Anticancer Agents
Several studies have investigated the antimicrobial and anticancer activities of triazolo[1,5-a]pyrimidine derivatives. For example, Abdel-Motaal & Raslan (2014) synthesized sulfonamides and sulfinyl compound derivatives with antimicrobial activity. Similarly, Khaligh et al. (2020) introduced a new additive for the synthesis of triazolo-pyrimidine derivatives, which demonstrated potential anticancer properties (Abdel-Motaal & Raslan, 2014); (Khaligh, Mihankhah, Titinchi, Shahnavaz, & Johan, 2020).
Herbicidal Activity
Research has also focused on the herbicidal activity of triazolo[1,5-a]pyrimidine derivatives. A study highlighted the synthesis of these compounds and their evaluation as potent and selective serotonin 5-HT6 receptor antagonists, which could indirectly relate to agricultural applications (Ivachtchenko et al., 2010). Another study by Shen De-long (2005) specifically addressed the herbicidal activity of 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides, emphasizing their potential in this domain (Shen De-long, 2005).
Future Directions
The future directions for “N,5,7-Trimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals. Given their versatile biological activities, these compounds could be further studied for their potential in drug design and discovery .
properties
IUPAC Name |
N,5,7-trimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-10-9-11(2)19-13(15-10)16-14(17-19)22(20,21)18(3)12-7-5-4-6-8-12/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDQLAJFTLUVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)N(C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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